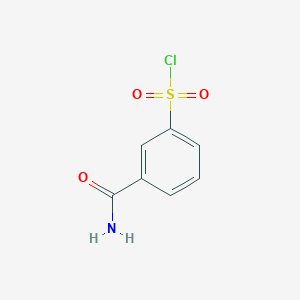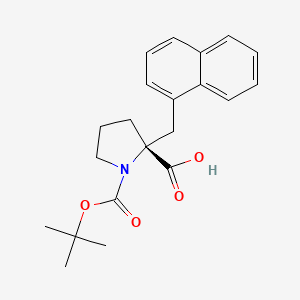
1-Benzyl-3,3-difluoropiperidine
Vue d'ensemble
Description
1-Benzyl-3,3-difluoropiperidine is a chemical compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol . This compound is notable for its unique structure, which includes a piperidine ring substituted with benzyl and difluoromethyl groups. It is used in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-Benzyl-3,3-difluoropiperidine involves several steps. One common method includes the use of palladium-catalyzed reactions. Specifically, ethylene gas, carbon monoxide, and N-benzyl-2-bromo-2,2-difluoroacetamide are used to construct this compound-2,6-diketone through a one-step method. This intermediate is then reduced to obtain this compound . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-3,3-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different derivatives, such as alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reductions, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Benzyl-3,3-difluoropiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,3-difluoropiperidine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The benzyl group can enhance its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Benzyl-3,3-difluoropiperidine can be compared with other similar compounds, such as:
This compound-4,4-diol: This compound has an additional hydroxyl group, which can alter its chemical properties and reactivity.
This compound-2,6-diketone: An intermediate in the synthesis of this compound, it has different functional groups that affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-benzyl-3,3-difluoropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-12(14)7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVCYJEALPSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-Benzofuran-2-yl)formamido]acetic acid](/img/structure/B3038020.png)






![(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B3038031.png)
![4-O-ethyl 1-O-[(1R,3R,5S,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate](/img/structure/B3038032.png)



